

Experimental procedure for synthesizing 2,4-Difluoro-3-methoxybenzonitrile

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Compound of Interest

Compound Name: 2,4-Difluoro-3-methoxybenzonitrile

Cat. No.: B1308175

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Application Note: Synthesis of 2,4-Difluoro-3-methoxybenzonitrile

Introduction

2,4-Difluoro-3-methoxybenzonitrile is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of fluorine atoms and the nitrile group can significantly influence the biological activity and physicochemical properties of the final products. This application note provides a detailed experimental procedure for the synthesis of **2,4-Difluoro-3-methoxybenzonitrile** via a palladium-catalyzed cyanation reaction.

Reaction Scheme

Experimental Protocol

A robust and reproducible method for the synthesis of **2,4-Difluoro-3-methoxybenzonitrile** is the palladium-catalyzed cyanation of 1-Bromo-2,4-difluoro-3-methoxybenzene. This method offers good yields and is amenable to a range of scales.

Materials and Equipment:

- 1-Bromo-2,4-difluoro-3-methoxybenzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)

- Potassium ferrocyanide trihydrate ($K_4[Fe(CN)_6] \cdot 3H_2O$) or Copper(I) cyanide (CuCN)
- Sodium carbonate (Na_2CO_3)
- N,N-Dimethylformamide (DMF), anhydrous
- Toluene
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Inert atmosphere setup (e.g., nitrogen or argon)
- Standard laboratory glassware for extraction and filtration
- Rotary evaporator

Procedure:

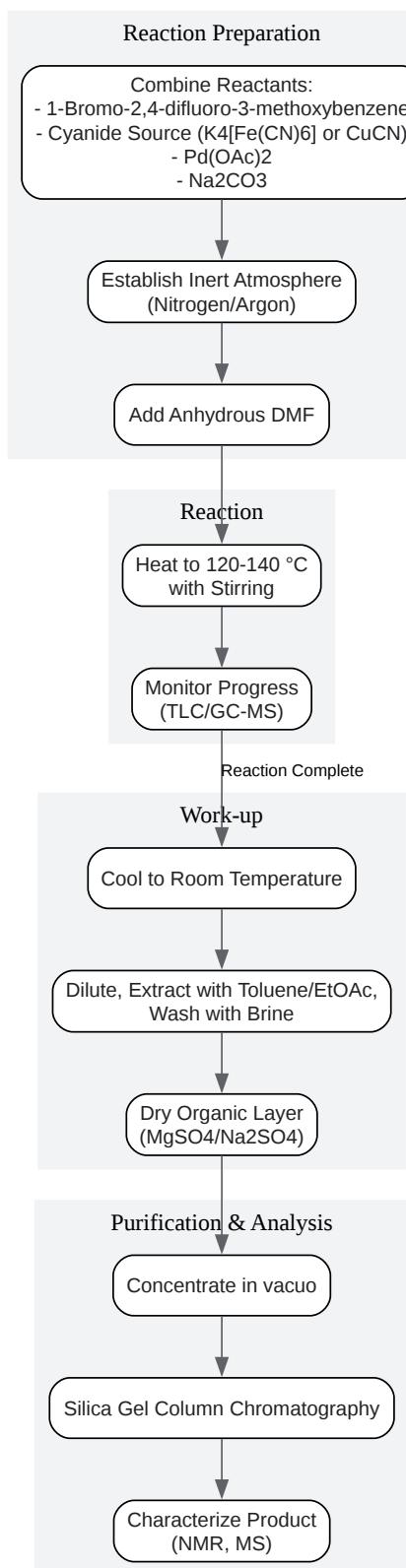
- Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Bromo-2,4-difluoro-3-methoxybenzene (1.0 eq), potassium ferrocyanide trihydrate (0.4 eq) or copper(I) cyanide (1.2 eq), sodium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

- Solvent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask.
- Reaction: Heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Dilute the mixture with toluene and water.
 - Separate the organic layer.
 - Extract the aqueous layer with ethyl acetate (3 x).
 - Combine all organic layers and wash with brine.
 - Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
 - Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
- Characterization:
 - The structure and purity of the final product, **2,4-Difluoro-3-methoxybenzonitrile**, can be confirmed by ^1H NMR, ^{13}C NMR, ^{19}F NMR, and mass spectrometry.

Data Presentation

Parameter	Value
Reactants	
Starting Material	1-Bromo-2,4-difluoro-3-methoxybenzene
Cyanide Source	K ₄ [Fe(CN) ₆]·3H ₂ O or CuCN
Catalyst	Palladium(II) acetate (Pd(OAc) ₂)
Base	Sodium carbonate (Na ₂ CO ₃)
Solvent	N,N-Dimethylformamide (DMF)
Reaction Conditions	
Temperature	120-140 °C
Reaction Time	12-24 hours
Atmosphere	Inert (Nitrogen or Argon)
Results	
Expected Yield	70-90%
Purity (after chromatography)	>97%
Characterization	
Appearance	Off-white to pale yellow solid
Molecular Formula	C ₈ H ₅ F ₂ NO
Molecular Weight	169.13 g/mol

Experimental Workflow

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Caption: Workflow for the synthesis of **2,4-Difluoro-3-methoxybenzonitrile**.

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